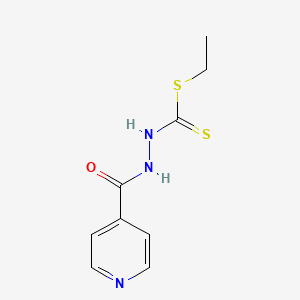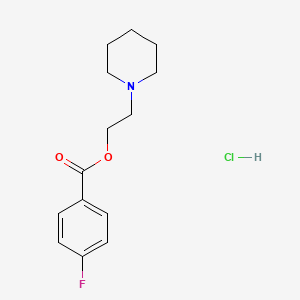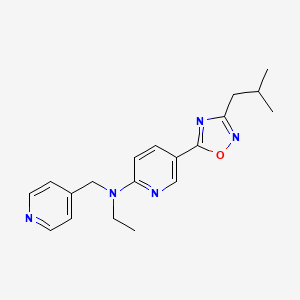![molecular formula C19H23BrN2O3S B5199129 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide CAS No. 5131-73-7](/img/structure/B5199129.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide, commonly known as BIS-1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BIS-1 belongs to the class of selective androgen receptor modulators (SARMs), which are compounds that selectively target and activate androgen receptors in the body.
Mécanisme D'action
BIS-1 selectively targets and activates androgen receptors in the body, which are proteins that bind to androgens such as testosterone and dihydrotestosterone. By activating androgen receptors, BIS-1 can stimulate the growth of muscle and bone tissue, as well as inhibit the growth of certain types of cancer cells that are dependent on androgens for their growth.
Biochemical and Physiological Effects:
Studies have shown that BIS-1 can increase bone density and muscle mass in animal models of osteoporosis and muscle wasting. In addition, BIS-1 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of BIS-1 in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BIS-1 in lab experiments is its selectivity for androgen receptors, which allows for targeted activation of these receptors without affecting other hormone pathways. However, one limitation of using BIS-1 is its potential for off-target effects, which could lead to unintended physiological effects.
Orientations Futures
Future research on BIS-1 could focus on its potential therapeutic applications in various fields of medicine, including oncology, neurology, and endocrinology. In oncology, further studies could investigate the efficacy of BIS-1 in combination with other cancer treatments. In neurology, future research could explore the potential of BIS-1 to prevent or delay the onset of Alzheimer's disease. In endocrinology, future studies could investigate the long-term effects of BIS-1 on bone density and muscle mass in humans.
Méthodes De Synthèse
The synthesis of BIS-1 involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with isopropylamine to yield N~1~-isopropyl-4-bromobenzenesulfonamide. This intermediate is then reacted with 2-phenylethylamine to form N~1~-isopropyl-N~2~-(2-phenylethyl)benzenesulfonamide. Finally, the addition of glycine methyl ester hydrochloride and triethylamine results in the formation of BIS-1.
Applications De Recherche Scientifique
BIS-1 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and endocrinology. In oncology, BIS-1 has been shown to inhibit the growth of prostate cancer cells by selectively targeting androgen receptors. In neurology, BIS-1 has been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease. In endocrinology, BIS-1 has been studied for its ability to increase bone density and muscle mass in animal models of osteoporosis and muscle wasting.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-15(2)21-19(23)14-22(13-12-16-6-4-3-5-7-16)26(24,25)18-10-8-17(20)9-11-18/h3-11,15H,12-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMUBGJYCACCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387468 |
Source


|
| Record name | N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-propan-2-ylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5131-73-7 |
Source


|
| Record name | N~2~-(4-Bromobenzene-1-sulfonyl)-N~2~-(2-phenylethyl)-N-propan-2-ylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-benzodioxol-5-yl{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B5199051.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4-dimethoxybenzamide](/img/structure/B5199053.png)
![3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5199061.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-chloro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5199065.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5199085.png)

![6-chloro-3-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-4H-chromen-4-one](/img/structure/B5199108.png)
![6-chloro-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5199112.png)
![N,N-dibutyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5199113.png)



